N-(Pyridine-4-carbonyl)-D-Ala-boroPro, also known as ARI-3099, is a boronic acid derivative that has emerged as a potent inhibitor of fibroblast activation protein-alpha (FAP). This compound has garnered attention in the field of medicinal chemistry due to its selectivity and efficacy against various enzymes, particularly in cancer therapeutics. FAP is overexpressed in many solid tumors, making it a valuable target for drug development aimed at tumor imaging and therapy.
N-(Pyridine-4-carbonyl)-D-Ala-boroPro is classified as a peptide boronic acid. Peptide boronic acids are a class of compounds that combine the properties of peptides with the unique reactivity of boronic acids, enabling them to form covalent bonds with specific amino acid residues in target proteins. This compound specifically targets FAP, showing significant selectivity over other related enzymes such as prolyl endopeptidase and dipeptidyl peptidase 4.
The synthesis of N-(Pyridine-4-carbonyl)-D-Ala-boroPro involves several steps, typically starting from commercially available amino acids and boronic acid derivatives. The general synthetic route includes:
The detailed synthetic pathway may vary based on specific laboratory conditions and available reagents.
N-(Pyridine-4-carbonyl)-D-Ala-boroPro has a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the spatial arrangement of atoms and functional groups within the molecule.
N-(Pyridine-4-carbonyl)-D-Ala-boroPro participates in several significant chemical reactions:
These reactions are crucial for its mechanism of action as an inhibitor.
The mechanism by which N-(Pyridine-4-carbonyl)-D-Ala-boroPro exerts its inhibitory effects on FAP involves:
Quantitative data indicate that N-(Pyridine-4-carbonyl)-D-Ala-boroPro has an IC50 value of approximately 36 nM against FAP, demonstrating its potency as an inhibitor.
N-(Pyridine-4-carbonyl)-D-Ala-boroPro exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for drug development.
N-(Pyridine-4-carbonyl)-D-Ala-boroPro has significant applications in various scientific fields:
The pyridine-4-carbonyl moiety in N-(Pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099) serves as a strategic bioisostere that optimizes target engagement with fibroblast activation protein (FAP). Molecular docking studies reveal that the pyridyl nitrogen forms a critical hydrogen bond with Glu-203 and Glu-204 in FAP's catalytic domain, residues absent in the homologous prolyl endopeptidase (PREP) [2] [8]. This interaction enhances both affinity and selectivity. The moiety's compact size and hydrophilicity further improve pharmacokinetics by reducing nonspecific binding and accelerating renal clearance, as evidenced by 68Ga-labeled pyridine tracers showing higher tumor-to-background ratios than quinoline-based analogs (e.g., FAPI-04) [5].
Table 1: Impact of Aromatic Moieties on FAP Inhibition
Aromatic Group | IC₅₀ (nM) | Selectivity (FAP/PREP) |
---|---|---|
Pyridine-4-carbonyl | 36 ± 4.8 | >350-fold |
Quinoline-4-carbonyl | 6.4 ± 1.4 | ~75-fold |
Benzoyl | 54 ± 2.9 | ~33-fold |
Data sourced from enzymatic assays [2] [5].
The D-alanine configuration is pivotal for discriminating between FAP and PREP. FAP tolerates D-Ala at the P2 position due to its open S2 pocket, whereas PREP exhibits steric constraints favoring glycine. Enzymatic assays confirm that replacing D-Ala with glycine boosts FAP affinity (IC₅₀ = 0.47 nM) but reduces PREP selectivity by 10-fold [2] [7]. The D-Ala configuration exploits FAP's unique endopeptidase flexibility, as its catalytic site accommodates non-glycine residues—unlike PREP, which requires glycine for optimal substrate alignment [2] [4]. This stereochemical preference underpins ARI-3099’s 350-fold selectivity for FAP over PREP [2].
Table 2: Selectivity of P2 Residue Variants
P2 Residue | FAP IC₅₀ (nM) | PREP IC₅₀ (nM) | Selectivity (FAP/PREP) |
---|---|---|---|
D-Ala | 36 ± 4.8 | 12,600 | 350-fold |
Glycine | 0.47 | 210 | 447-fold |
L-Ala | >10,000 | Not tested | N/A |
Data from competitive binding assays [2] [7].
The boroPro warhead enables reversible covalent inhibition by forming a tetrahedral transition-state analog with FAP's catalytic serine (Ser-624). Unlike irreversible cyanopyrrolidine inhibitors, the boronic acid warhead establishes a pH-dependent equilibrium with the enzyme, balancing sustained target occupancy with reduced off-target reactivity [7] [10]. Kinetic studies reveal a high inactivation efficiency (kinact/Ki = 2.7 × 10⁴ M⁻¹s⁻¹), attributable to the electrophilic boron atom’s attack on Ser-624, followed by stabilization via hydrogen bonds with His-734 and Asp-702 [4] [7]. This reversible mechanism minimizes permanent off-target modification, a key advantage for therapeutic applications.
Table 3: Kinetic Parameters of Covalent Warheads Against FAP
Warhead Type | kinact/Ki (M⁻¹s⁻¹) | Binding Mechanism |
---|---|---|
Boronic acid (boroPro) | 2.7 × 10⁴ | Reversible |
2-Cyanopyrrolidine | 1.1 × 10⁴ | Irreversible |
α-Ketoamide | 8.3 × 10³ | Reversible |
Kinetic data derived from fluorometric assays [5] [10].
Pharmacophore mapping highlights distinct advantages of boroPro over cyanopyrrolidine inhibitors like FAPI-04:
Table 4: Preclinical Performance of FAP-Targeted Pharmacophores
Pharmacophore | FAP IC₅₀ (nM) | Tumor Uptake (%ID/g) | Tumor Retention (h) |
---|---|---|---|
D-Ala-boroPro (PNT6555) | 0.41 ± 0.06 | 10.1 ± 0.42 (1 h) | >168 |
Cyanopyrrolidine (FAPI-04) | 1.5 ± 0.3 | 12.5 ± 2.0 (1 h) | <24 |
Gly-boroPro (SB02055) | 0.41 ± 0.06 | 1.08 ± 0.37 (1 h) | <12 |
Data from enzymatic assays and murine xenograft studies [1] [4] [5].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7